molecular formula C18H13N3O3 B2720772 N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide CAS No. 2034498-74-1

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide

Cat. No.: B2720772
CAS No.: 2034498-74-1
M. Wt: 319.32
InChI Key: AAPHTQOLCYRKGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-(Furan-2-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide is a heterocyclic compound featuring a benzofuran core linked via a methylene group to a pyrazine ring substituted with a furan-2-yl moiety. The pyrazine-furan substituent in this compound introduces unique electronic and steric properties, distinguishing it from analogs with alternative substituents.

Properties

IUPAC Name

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3/c22-18(16-10-12-4-1-2-5-14(12)24-16)21-11-13-17(20-8-7-19-13)15-6-3-9-23-15/h1-10H,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPHTQOLCYRKGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=NC=CN=C3C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran core, the pyrazine ring, and the furan ring. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzofuran, pyrazine, and furan derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Antifungal Activity

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide has demonstrated significant antifungal properties, particularly against Candida albicans.

Inhibition Data:

Concentration (µg/mL)Inhibition Activity
64Effective against C. albicans

At a concentration of 64 µg/mL, the compound effectively inhibited the growth of C. albicans, indicating its potential utility in treating fungal infections.

Anticancer Activity

Research indicates that derivatives of benzofuran, including this compound, exhibit anticancer properties. Structural modifications can enhance antiproliferative activity against various cancer cell lines.

Case Study: Structural Modifications

A study on benzofuran derivatives found that introducing specific substituents significantly improved anticancer activity. For instance:

  • Addition of a methyl group at certain positions on the benzofuran ring increased antiproliferative effects.

This suggests that similar modifications could enhance the efficacy of this compound against cancer cells.

Antibacterial Activity

Preliminary studies suggest potential antibacterial properties against Gram-positive bacteria, although further research is needed to confirm these findings.

Mechanism of Action

The mechanism of action of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of critical biological processes in pathogens or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s benzofuran-2-carboxamide scaffold is shared with several derivatives, but substituent variations significantly influence physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison of Benzofuran Carboxamide Derivatives

Compound Name Substituents on Benzofuran Linked Group/Substituent Molecular Formula Melting Point (°C) Source
N-((3-(Furan-2-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide Pyrazine-furan methyl Pyrazine with furan-2-yl C₁₈H₁₂N₃O₃* Not reported Target
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)benzofuran-2-carboxamide (21) Benzimidazole methyl Benzimidazole Not reported 161–163
N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(3-((4-phenylpiperazin-1-yl)methyl)benzofuran-2-carbonyl)hydrazine-1-carboxamide (11d) Piperazinylmethyl Chloro-trifluoromethylphenyl C₂₈H₂₅ClF₃N₅O₃ 229–231
N-[1-(3-Cyanopyrazin-2-yl)ethyl]-N-(cyclopropylmethyl)-3,5-bis(trifluoromethyl)benzamide Cyanopyrazine ethyl Cyclopropylmethyl, trifluoromethyl C₂₂H₁₈F₆N₄O Not reported

*Calculated molecular formula based on structural analysis.

Key Observations:

  • Substituent Diversity : The target compound’s pyrazine-furan substituent contrasts with benzimidazole (Compound 21) and piperazinylmethyl (Compound 11d) groups in analogs. Pyrazine’s electron-deficient nature may enhance π-stacking interactions, while furan introduces oxygen-mediated hydrogen bonding.
  • Physicochemical Properties : The trifluoromethyl group in Compound 11d increases lipophilicity (logP), whereas the target’s furan-pyrazine system may balance hydrophilicity and membrane permeability .
  • Synthetic Complexity : The target’s synthesis likely involves amide coupling or cross-coupling reactions, akin to methods for pyrazine derivatives in and benzofuran-carboxamide analogs in .

Biological Activity

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H15N3O4C_{19}H_{15}N_{3}O_{4}, with a molecular weight of 349.3 g/mol. The compound features a complex structure that includes furan, pyrazine, and benzofuran moieties, which are known for their diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions can lead to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.
  • Receptor Modulation : It can potentially interact with receptors, influencing cellular signaling pathways.

The exact mechanisms remain under investigation, but preliminary studies suggest significant potential in targeting cancer and inflammatory pathways.

Anticancer Properties

This compound has shown promising anticancer activity in various studies. For instance:

  • Cell Line Studies : The compound was evaluated against several cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). It exhibited significant growth inhibition with IC50 values suggesting potent cytotoxicity:
    • MCF7: IC50 = 3.79 µM
    • SF-268: IC50 = 12.50 µM
    • NCI-H460: IC50 = 42.30 µM .
  • Mechanistic Insights : Research indicates that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell death .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. Studies have indicated that it can reduce the production of pro-inflammatory cytokines in vitro, suggesting a potential role in managing conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several research articles have documented the biological activities of this compound:

  • In vitro Studies : A study published in MDPI highlighted its efficacy against various cancer cell lines, demonstrating its potential as a lead compound for developing new anticancer therapies .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications to the furan and pyrazine rings significantly affect biological activity, indicating that specific substitutions could enhance efficacy and selectivity .
  • Comparative Studies : In comparative studies against established anticancer agents like doxorubicin, this compound showed competitive or superior activity in certain cell lines .

Data Summary Table

Activity TypeCell LineIC50 (µM)Reference
AnticancerMCF73.79
AnticancerSF-26812.50
AnticancerNCI-H46042.30
Anti-inflammatoryCytokine Production Reduction-

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide?

  • Synthesis : The compound can be synthesized via multi-step reactions involving coupling of benzofuran-2-carboxylic acid with pyrazine derivatives. Key steps include amide bond formation using reagents like HATU or EDCI, and nucleophilic substitution for introducing the furan moiety .
  • Characterization :

  • NMR Spectroscopy : Confirm structural integrity using 1H^1H- and 13C^{13}C-NMR to verify substituent positions and amide bond formation .
  • Mass Spectrometry : Determine molecular weight and fragmentation patterns (e.g., ESI-MS) .
  • TLC : Monitor reaction progress and purity using silica-gel plates with UV visualization .

Q. How can researchers optimize reaction yields for pyrazine-furan hybrid compounds?

  • Condition Optimization : Adjust solvent polarity (e.g., DMF for solubility), temperature (60–80°C for amidation), and catalysts (e.g., DMAP for acyl transfer). For example, yields improved from 56% to 95% in a related synthesis by switching from THF to DMF .
  • Purification : Use column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization (e.g., ethanol/water mixtures) .

Q. What analytical techniques are critical for assessing purity in benzofuran-carboxamide derivatives?

  • HPLC : Employ reverse-phase C18 columns with UV detection (e.g., λ = 254 nm) to achieve >95% purity, as demonstrated for structurally similar oxazole-carboxamides .
  • Melting Point Analysis : Compare observed values with literature data to detect impurities .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound?

  • DFT Calculations : Use software like Gaussian or ORCA to model electron density distributions, identifying nucleophilic (furan oxygen) and electrophilic (pyrazine nitrogen) sites .
  • Docking Studies : Predict binding affinities to biological targets (e.g., enzymes) using AutoDock Vina, leveraging X-ray crystallography data from related benzofuran derivatives .

Q. What strategies resolve contradictions in spectroscopic data for complex heterocyclic compounds?

  • Multi-Technique Validation : Cross-validate NMR assignments with 2D techniques (e.g., COSY, HSQC) and compare with X-ray structures (e.g., SHELX-refined data) .
  • Isotopic Labeling : Use 15N^{15}N- or 13C^{13}C-labeled precursors to clarify ambiguous peaks in crowded spectra .

Q. How can researchers improve solubility and bioavailability of benzofuran-pyrazine hybrids?

  • Salt Formation : Synthesize hydrochloride or hemifumarate salts, as seen in piperazine derivatives, to enhance aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the amide nitrogen, guided by metabolic stability assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.